6,7-Dihydro-2-methyl-5H-1-pyrindine
Description
Significance of Nitrogen Heterocycles in Contemporary Chemical Biology
Nitrogen heterocycles are ubiquitous in nature and are fundamental to the chemistry of life. Their structural motifs are found in essential biological molecules such as the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, which carry the genetic code. biointerfaceresearch.com Many vitamins, alkaloids, and hormones also incorporate nitrogen-containing rings. mdpi.com In the pharmaceutical industry, it is estimated that over half of all approved drugs contain at least one heterocyclic ring, with nitrogen-containing systems being particularly prevalent. chemsrc.com
The significance of these compounds stems from their unique chemical properties. The presence of a nitrogen atom within a cyclic system can influence the molecule's basicity, polarity, and ability to participate in hydrogen bonding. chemicalbook.com These characteristics are crucial for molecular recognition and binding to biological targets like enzymes and receptors, making nitrogen heterocycles privileged scaffolds in drug discovery. mdpi.com
Overview of the Pyrindine Core Structure and its Research Relevance
The pyrindine core structure, a fused system of a pyridine (B92270) ring and a cyclopentane (B165970) ring, represents an interesting class of heterocyclic compounds. The specific compound of interest, 6,7-Dihydro-2-methyl-5H-1-pyrindine, belongs to this family. While detailed research on this specific methylated derivative is limited, studies on the parent pyrindine scaffold and its analogues have highlighted their potential in various chemical applications. For instance, derivatives of the related 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized and investigated for their utility as corrosion inhibitors. nih.govacs.org
Heterocyclic compounds are broadly classified based on ring size, the type and number of heteroatoms, and the degree of saturation. chemsrc.com Pyrindine is classified as a fused bicyclic heterocycle. Specifically, this compound consists of a six-membered nitrogen-containing aromatic ring (a pyridine derivative) fused to a five-membered carbocyclic ring (a cyclopentane derivative). The designation "dihydro" indicates the presence of two additional hydrogen atoms that saturate two carbons of the cyclopentane ring, breaking the full conjugation of what would otherwise be a pentalene (B1231599) system fused to pyridine.
The electronic properties and aromaticity of the pyrindine scaffold are primarily dictated by the pyridine ring. Pyridine itself is a six-membered aromatic heterocycle, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. chemicalbook.comrsc.org It fulfills Hückel's rule for aromaticity, possessing a planar ring with a continuous cycle of p-orbitals containing 6 π-electrons. nih.gov
The nitrogen atom in the pyridine ring is more electronegative than carbon, which leads to an uneven distribution of electron density. This makes the pyridine ring electron-deficient, or π-deficient, compared to benzene. chemicalbook.com The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. nih.gov This available lone pair is responsible for the basic character of pyridine and its derivatives. chemicalbook.com
While extensive research on this compound is not widely published, its fundamental properties can be inferred from its structure and are cataloged in chemical databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 25536-14-5 | chemsrc.comchemicalbook.com |
| Molecular Formula | C₉H₁₁N | chemsrc.com |
| Molecular Weight | 133.19 g/mol | chemsrc.com |
This table is generated based on available data from chemical property databases. Detailed experimental findings on this specific compound are limited.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-5-6-8-3-2-4-9(8)10-7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAJAZVXWNQMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948433 | |
| Record name | 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25536-14-5 | |
| Record name | 6,7-Dihydro-2-methyl-5H-cyclopenta[b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25536-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-2-methyl-5H-1-pyrindine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025536145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-2-methyl-5H-1-pyrindine | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 6,7 Dihydro 2 Methyl 5h 1 Pyrindine and Analogues
Direct Ring Construction and Cyclization Pathways
The direct formation of the dihydropyrindine ring system is the most common approach, utilizing reactions that build the heterocyclic portion onto a pre-existing carbocyclic structure or construct both rings concurrently.
The Hantzsch dihydropyridine (B1217469) synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone for the preparation of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. tandfonline.comwikipedia.org This classical multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgyoutube.com While the classic Hantzsch reaction assembles a standalone dihydropyridine ring, its principles are adapted for creating fused systems like dihydropyrindines. This involves using a cyclic β-ketoester or a related cyclopentanone (B42830) derivative as one of the key starting materials, which forces the cyclization to occur in a manner that creates the fused bicyclic structure. The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine (B92270) derivative if desired, driven by the thermodynamic stability of the aromatic system. wikipedia.orgorganic-chemistry.org
The mechanism of the Hantzsch synthesis has been studied extensively, and while several pathways are possible depending on the specific reactants and conditions, a generally accepted sequence has been identified. wikipedia.org The process involves the formation of two key intermediates that ultimately combine to form the dihydropyridine ring. researchgate.net
The primary steps are:
Knoevenagel Condensation: One equivalent of the β-dicarbonyl compound reacts with the aldehyde in a Knoevenagel-type condensation to form an α,β-unsaturated carbonyl compound, often referred to as a chalcone-like intermediate. researchgate.net
Enamine Formation: A second equivalent of the β-dicarbonyl compound reacts with the nitrogen source (e.g., ammonia) to form a vinylogous amide, or enamine. researchgate.netyoutube.com
Michael Addition and Cyclization: The enamine intermediate adds to the α,β-unsaturated carbonyl compound via a Michael addition. This is followed by an intramolecular cyclization and dehydration, which closes the ring to yield the final 1,4-dihydropyridine product. researchgate.net
The following table outlines the key mechanistic steps:
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |
| 1 | Aldehyde | β-Ketoester | α,β-Unsaturated Carbonyl | Knoevenagel Condensation |
| 2 | β-Ketoester | Ammonia | Enamine | Condensation |
| 3 | α,β-Unsaturated Carbonyl | Enamine | 1,4-Dihydropyridine | Michael Addition & Cyclization |
The classical Hantzsch synthesis often suffers from drawbacks such as long reaction times, harsh conditions, and modest yields. tandfonline.comnih.gov Consequently, significant research has focused on developing more efficient and environmentally benign protocols through advanced catalysis. These modern approaches offer improvements in reaction rates, yields, and operational simplicity.
Catalytic systems and greener conditions have been widely explored:
Homogeneous and Heterogeneous Catalysts: A variety of catalysts have been employed to accelerate the reaction, including organocatalysts like L-proline tandfonline.com, acids such as p-toluenesulfonic acid (p-TSA) tandfonline.com, and metal-based catalysts.
Nanocatalysts: Nanomaterials have emerged as highly effective catalysts due to their high surface area and reactivity. Examples include titanium dioxide (TiO2) scirp.org, cerium oxide ajgreenchem.com, zinc oxide nih.gov, and various magnetic nanoparticles, which also facilitate easy recovery and reuse. researchgate.net
Greener Solvents and Conditions: To reduce environmental impact, reactions have been developed in greener media like water or under solvent-free conditions. tandfonline.comnih.gov The use of aqueous micelles and microwave irradiation can further enhance reaction rates and yields. wikipedia.orgnih.gov
The table below summarizes some of the advanced catalytic methods used in Hantzsch-type reactions.
| Catalyst/Condition | Reactant Types | Key Advantages |
| L-Proline tandfonline.com | Heterocyclic aldehydes, β-ketoesters, ammonium acetate | Eco-friendly, excellent yields, convenient operation. |
| Melamine Trisulfonic Acid tandfonline.com | Aldehydes, dimedone, malononitrile, ammonium acetate | Solvent-free, simple, excellent yields, recoverable catalyst. |
| TiO₂ Nanocatalyst scirp.org | Aromatic aldehydes, methyl acetoacetate, aqueous ammonium | Solvent-free, ambient temperature, heterogeneous catalyst. |
| Nano-Cerium Oxide ajgreenchem.com | Aldehydes, β-ketoesters, ammonia | Efficient, applicable to biologically active products. |
| Microwave Irradiation wikipedia.orgnih.gov | Various | Reduced reaction times, improved yields. |
| Aqueous Micelles (SDS) wikipedia.org | Benzaldehyde, ethyl acetoacetate, ammonium acetate | Use of water as solvent, high yield (96%). |
An alternative strategy for constructing the dihydropyrindine framework involves reductive cyclization. This method typically starts with a precursor containing both the cyclopentane (B165970) ring and a side chain with the necessary atoms to form the pyridine ring. A key example is the synthesis of the parent compound, 6,7-dihydro-5H-1-pyrindine. researchgate.net In this approach, 3-(2-Oxocyclopentyl)-propanenitrile is converted directly into the target dihydropyrindine in a single step. researchgate.net This transformation is achieved through a process of reductive cyclization and subsequent aromatization, facilitated by a Ni-Cu/γ-Al₂O₃ catalyst. researchgate.net This powerful one-step method efficiently constructs the fused heterocyclic system from an acyclic nitrile precursor attached to the cyclopentanone ring.
The Vilsmeier-Haack reaction is a versatile method used to introduce a formyl group onto an electron-rich substrate, which can then participate in a cyclization to form a heterocyclic ring. researchgate.netclockss.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). thieme-connect.de This strategy can be applied to synthesize pyridine and quinoline (B57606) derivatives from suitable acylamide precursors. clockss.org For the synthesis of a dihydropyrindine, a substrate containing a cyclopentyl moiety and an appropriately positioned reactive group (e.g., an enamine or an activated methyl/methylene group) could undergo formylation followed by an intramolecular cyclization to build the fused pyridine ring. acs.org Recent studies have shown that Vilsmeier-Haack conditions can facilitate complex transformations, including the synthesis of 3-formyl-6-azaindoles from aminopyridines, demonstrating the reagent's utility in constructing fused N-heterocycles. chemrxiv.org
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need to isolate intermediates. tandfonline.comnih.gov This approach aligns with the principles of green chemistry by saving time, resources, and reducing waste. nih.gov
The Hantzsch synthesis is a classic example of a three-component reaction that is frequently performed as a one-pot procedure. tandfonline.comwikipedia.org Many of the modern catalytic enhancements discussed previously are designed as one-pot MCRs. tandfonline.comscirp.orgajgreenchem.com Beyond the Hantzsch reaction, other MCRs have been developed for the synthesis of highly substituted dihydropyridines and related fused systems. For instance, a novel method for synthesizing 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives was achieved through a one-pot cyclocondensation reaction. acs.org Similarly, polysubstituted pyridines can be prepared with complete regioselectivity via a one-pot, three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate under mild, acid-free conditions. organic-chemistry.org These strategies highlight the power of MCRs to rapidly generate molecular diversity and construct complex heterocyclic scaffolds like 6,7-Dihydro-2-methyl-5H-1-pyrindine.
Condensation-Based Syntheses for Dihydropyridines (e.g., Hantzsch-type Reactions)
Metal-Catalyzed Syntheses and Functionalization
Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the construction of the pyrindine skeleton, catalysts based on rhodium, copper, and palladium are particularly powerful.
Rhodium-Catalyzed C-H Activation and Electrocyclization for Substituted Pyridines
Rhodium catalysis is a premier tool for C-H activation, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. This strategy is highly effective for building complex molecules like substituted pyridines from simpler precursors. The general approach involves a chelation-assisted C-H activation, followed by coupling with an alkyne and subsequent electrocyclization to form the pyridine ring. nih.gov
The process typically begins with the formation of an α,β-unsaturated imine from a corresponding amine and aldehyde. A Rh(I) catalyst, often in conjunction with a chelating directing group on the substrate, facilitates the activation of a vinylic C-H bond. This intermediate then undergoes insertion of an alkyne. The resulting complex proceeds through an electrocyclization and subsequent aromatization, often through oxidation, to yield a highly substituted pyridine derivative. nih.gov Researchers have demonstrated that this method can be used to access highly substituted pyridines that would be challenging to synthesize through traditional condensation methods. nih.gov
A key advantage of this methodology is its broad applicability and the ability to control regioselectivity through the choice of catalyst and directing group. While early methods focused on Rh(I) catalysts, complementary reactivity has been developed using Rh(III) catalysts, which activate C-H bonds through an electrophilic deprotonation pathway. nih.govnih.gov This dual reactivity expands the scope of accessible pyridine and pyridone structures.
Table 1: Rhodium-Catalyzed Synthesis of Pyridone Derivatives
| Entry | Acrylamide Substrate | Alkyne Partner | Catalyst System | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| 1 | N-methyl methacrylamide | 1-phenyl-1-propyne | Cp*Rh(MeCN)₃₂, Cu(OAc)₂ | 85 | >20:1 |
| 2 | N-phenyl acrylamide | Diphenylacetylene | [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂ | 91 | N/A |
This table presents data on the synthesis of pyridone analogues, demonstrating the utility of Rh(III)-catalyzed C-H activation for constructing substituted pyridine rings. Data sourced from nih.gov.
Copper-Catalyzed Cyclization Methodologies
Copper catalysis offers a cost-effective and versatile alternative for the synthesis of pyridine and fused pyridine derivatives. These methods often proceed under mild conditions and tolerate a wide array of functional groups. organic-chemistry.org One notable approach is the copper-catalyzed aerobic oxidative cyclization. For instance, the coupling of ketoxime acetates with pyridines using a copper(I) catalyst and air as the oxidant can produce imidazo[1,2-a]pyridines, which are structurally related to the pyrindine core. organic-chemistry.orgresearchgate.net
Another powerful strategy involves the copper-catalyzed cyclization of readily available starting materials like vinyl azides and CF₃-ynones to furnish highly functionalized pyridines. acs.org This reaction proceeds under mild conditions and involves the generation of a vinyl iminophosphorane intermediate, which then participates in a 1,4-addition and subsequent cyclization. acs.org Such methodologies highlight the ability of copper catalysts to mediate complex cascade reactions, providing efficient access to diverse pyridine structures from simple, acyclic precursors. dntb.gov.ua
Table 2: Copper-Catalyzed Synthesis of Substituted Pyridines
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| CuI | Ketoxime Acetate | Pyridine | NMP | 100 | 66-95 |
| Copper | Vinyl Azide | CF₃-ynone | Not Specified | Mild | Not Specified |
This table summarizes various copper-catalyzed reactions for the synthesis of pyridine and fused pyridine analogues. Data sourced from organic-chemistry.orgacs.orgacs.org.
Suzuki-Miyaura Coupling in the Synthesis of Pyrindine Derivatives
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. nih.govnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. Its reliability, mild reaction conditions, and tolerance for a vast range of functional groups make it ideal for the late-stage functionalization or core synthesis of pyrindine derivatives. nih.govnih.gov
For the synthesis of a pyrindine skeleton, a suitably functionalized pyridine or cyclopentane precursor can be used. For example, a bromo-substituted dihydropyrindine could be coupled with various aryl or alkyl boronic acids to introduce diversity at specific positions. Researchers have successfully used Suzuki-Miyaura coupling to synthesize a variety of novel pyridine derivatives by starting with precursors like 5-bromo-2-methylpyridin-3-amine. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₂CO₃ or K₃PO₄. nih.govthieme-connect.com
The versatility of this reaction allows for the construction of complex molecular architectures, making it a cornerstone in the synthesis of functional materials and pharmaceuticals containing the pyridine motif. cdnsciencepub.com
Table 3: Suzuki-Miyaura Coupling for Pyridine Derivatives
| Electrophile | Boronic Acid/Ester | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Moderate to Good |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | None specified | 5-89 |
This table shows examples of Suzuki-Miyaura cross-coupling reactions to produce functionalized pyridine derivatives. Data sourced from nih.govthieme-connect.comcdnsciencepub.com.
Novel and Specialized Synthetic Approaches
Beyond mainstream metal-catalyzed reactions, specialized methods have been developed to access fused nitrogen heterocycles like pyrindines, often by leveraging unique reactivity or reaction conditions.
Ritter-Type Reactions for Fused Nitrogen Heterocycles
The Ritter reaction is a classic method for C-N bond formation, involving the reaction of a nitrile with a carbocation precursor (such as an alcohol or alkene) in the presence of a strong acid to form an N-alkyl amide. organic-chemistry.orgwikipedia.org This reaction can be adapted to synthesize fused heterocyclic systems. In an intramolecular context, if a molecule contains both a carbocation source and a nitrile group, acid-catalyzed cyclization can lead to the formation of a heterocyclic ring.
More recent developments have expanded the Ritter reaction to include intermolecular C-H amination of unactivated sp³ carbons. nih.govacs.org This process, which can be mediated by reagents that facilitate single-electron transfer (SET), allows for the direct functionalization of C-H bonds. A carbocation is generated from an alkane, which is then trapped by a nitrile (like acetonitrile (B52724), which serves as both reagent and solvent). nih.gov This forms a nitrilium ion intermediate that, upon hydrolysis and cyclization, can yield fused nitrogen heterocycles. The ability to use simple hydrocarbons as starting materials without pre-functionalization makes this a highly attractive and atom-economical approach for constructing complex amine-containing structures. nih.gov
Solid-Phase Synthetic Strategies for Pyrindine Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for the generation of compound libraries and for streamlining purification processes. In this technique, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are simply washed away, and the desired product is cleaved from the support in the final step.
This strategy is well-suited for the multi-step synthesis of substituted pyrindine derivatives. For example, a cyclopentane- or pyridine-based starting material could be anchored to a resin. A series of reactions, including cyclizations, substitutions, or cross-coupling reactions like the Suzuki-Miyaura coupling, could then be performed in a sequential manner. This approach allows for the systematic variation of substituents around the pyrindine core, facilitating the rapid creation of a library of analogues for screening purposes. While specific examples for this compound are not prominent, the principles of solid-phase synthesis have been widely applied to other nitrogen heterocycles, demonstrating its potential for the efficient construction of pyrindine libraries.
Derivatization and Structural Modification of the Pyrindine Ring System
The derivatization of the this compound ring system is crucial for developing new compounds with tailored electronic, steric, and biological properties. Methodologies for introducing a variety of functional groups onto the pyridine ring are well-established and can be adapted for this purpose. These modifications can occur on the pyridine ring itself or on the saturated cyclopentane portion of the molecule.
The introduction of various functional groups onto the pyrindine core can significantly alter its chemical behavior and potential applications. The electron-deficient nature of the pyridine ring generally directs electrophilic substitutions to the 3- and 5-positions, while nucleophilic substitutions are favored at the 2-, 4-, and 6-positions. For this compound, the existing methyl group at the 2-position will influence the regioselectivity of further substitutions.
Modern synthetic methods offer powerful tools for C-H functionalization, which avoids the need for pre-functionalized starting materials. For instance, protocols for the meta-C-H functionalization of pyridines via a dearomatization-rearomatization process allow for the introduction of trifluoromethyl, perfluoroalkyl, halogen, nitro, and other groups. nih.gov Similarly, site-switchable C-H functionalization can be achieved under different pH conditions, enabling para-selective modifications through oxazino pyridine intermediates. nih.gov Photochemical methods also enable the functionalization of pyridines with radicals, offering alternative pathways for creating new carbon-carbon bonds. acs.org
These advanced strategies could theoretically be applied to the this compound scaffold. For example, direct C-H functionalization could introduce substituents at the 3- or 4-positions of the pyridine ring. The cyclopentane ring also offers sites for derivatization, such as at the C5-position, where a ketone functionality can be introduced, yielding 6,7-dihydro-5H-1-pyridin-5-one, a versatile intermediate for further reactions. chemimpex.com
Below is an interactive data table summarizing potential substituents and the general synthetic methods that could be adapted for their introduction onto a pyrindine ring system.
| Substituent | Potential Position(s) | General Synthetic Method |
| Halogen (-Cl, -Br, -I) | 3, 4 | Electrophilic Halogenation, C-H Functionalization nih.gov |
| Nitro (-NO₂) | 3 | Nitration, C-H Functionalization nih.gov |
| Alkyl/Aryl | 4 | Radical Functionalization, Cross-Coupling Reactions nih.govacs.org |
| Trifluoromethyl (-CF₃) | 3 | Radical C-H Trifluoromethylation nih.gov |
| Hydroxyl (-OH) | 5 | Oxidation of the cyclopentane ring |
| Amino (-NH₂) | 4 | Nucleophilic Aromatic Substitution on a pre-halogenated derivative |
The this compound structure can serve as a building block for the synthesis of more complex, fused polycyclic systems. Annulation reactions, where a new ring is built onto the existing scaffold, are a common strategy for creating such derivatives.
One established method for creating fused ring systems is the construction of a 2-pyridone ring onto a cyclic ketone. nih.gov For example, starting with a derivative like 2-methyl-6,7-dihydro-5H-1-pyridin-5-one, condensation with reagents like propiolamide (B17871) followed by cyclization, dehydration, and decarboxylation could yield a new fused heterocyclic ring. nih.gov This approach has been successfully used to prepare various 5,6-fused 2-pyridones. nih.gov
Another approach involves the Hantzsch dihydropyridine synthesis, which can be modified to create fused ring systems. By using a cyclic β-ketoester as a starting material, a new dihydropyridine ring can be fused to the existing cyclopentane ring, a strategy employed in the synthesis of some calcium channel blockers. researchgate.net
The table below presents examples of fused ring systems that could theoretically be synthesized from pyrindine-based precursors.
| Fused Ring System | General Synthetic Approach | Potential Precursor |
| Fused 2-Pyridone | Tandem condensation/cyclization/decarboxylation nih.gov | 2-Methyl-6,7-dihydro-5H-1-pyridin-5-one |
| Fused Dihydropyridine | Modified Hantzsch Synthesis researchgate.net | Cyclic β-ketoester derived from the cyclopentane ring |
| Fused Pyrimidine (B1678525) | Condensation with urea/thiourea (B124793) on a β-dicarbonyl derivative | 2-Methyl-5-oxo-6,7-dihydro-5H-1-pyrindine-4-carboxylate |
Chemical Reactivity and Transformation Mechanisms of Pyrindine Derivatives
Reaction Pathways of the Pyrindine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyrindine ring is a primary site for chemical reactions, including interactions with acids and alkylating agents.
The nitrogen atom in pyridine (B92270) and its derivatives readily interacts with Lewis acids to form adducts. wikipedia.org This interaction activates the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov For instance, zinc-based Lewis acids can be used to activate pyridines for nucleophilic aromatic substitution and conjugate addition reactions. nih.gov The formation of these adducts can be influenced by steric factors; bulky substituents on the pyridine ring can lead to elongated B-N bonds in adducts with Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). acs.org In cases of significant steric hindrance, the formation of a classical adduct is inhibited, leading instead to frustrated Lewis pairs (FLPs). acs.org
Pyridinium (B92312) salts are formed when pyridine or its derivatives are treated with acids, leading to the protonation of the nitrogen atom. wikipedia.org These salts, such as pyridinium p-toluenesulfonate, are common in organic synthesis. wikipedia.org The formation of N-alkylpyridinium salts, created by reacting pyridines with alkyl halides, introduces a positive charge into the ring, which significantly alters its reactivity. wikipedia.orgwikipedia.org These salts are valuable precursors for creating a variety of other compounds. researchgate.netresearchgate.net
| Lewis Acid / Acid | Reactant Type | Product / Effect | Reference |
|---|---|---|---|
| B(C6F5)3 | Pyridine Derivatives | Forms classical Lewis acid adducts or Frustrated Lewis Pairs (FLPs) depending on steric hindrance. | acs.org |
| Zinc-based Lewis Acids | Pyridine Analogues | Activates the ring for nucleophilic aromatic substitution and conjugate addition. | nih.gov |
| Protic Acids (e.g., p-toluenesulfonic acid) | Pyridine | Forms Pyridinium Salts (e.g., Pyridinium p-toluenesulfonate). | wikipedia.org |
| Alkyl Halides | Pyridine | Forms N-Alkylpyridinium Salts, increasing ring reactivity. | wikipedia.orgwikipedia.org |
N-alkylation of the pyrindine nitrogen atom is a key transformation that modulates the electronic properties and reactivity of the ring. The quaternization of a nitrogen atom in a heterocyclic ring, such as in pyrimidine (B1678525), renders the molecule more susceptible to nucleophilic reactions. wur.nl For example, while the hydrazinolysis of pyrimidine to pyrazole (B372694) requires high temperatures, the same transformation occurs at room temperature with a 1-methylpyrimidinium salt. wur.nl
The reaction of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents like methyllithium (B1224462) (MeLi), magnesium dialkyls (MgR2), and zinc dialkyls (ZnR2) can lead to N-alkylation. nih.gov With MeLi, a mixture of the N-methylated product and a deprotonated species is often formed. nih.gov However, with MgR2 and ZnR2 reagents, N-alkylation products are formed exclusively. nih.gov These N-alkylated derivatives can undergo further rearrangements, such as the migration of the alkyl group from the nitrogen to an adjacent ring carbon. nih.gov The N-alkylation process can be reversible, and studies suggest that these reactions may proceed through single electron-transfer processes. nih.gov
| Alkylating Agent | Pyrindine/Pyridine Derivative | Outcome / Reactivity Modulation | Reference |
|---|---|---|---|
| Methyllithium (MeLi) | 2,6-bis(α-iminoalkyl)pyridines | Forms a mixture of N-methylated and deprotonated products. | nih.gov |
| MgR2, ZnR2 | 2,6-bis(α-iminoalkyl)pyridines | Exclusive formation of N-alkylation products, which can undergo further rearrangement. | nih.gov |
| Alkyl Halides | Pyrimidine | Forms N-alkylpyrimidinium salts, enhancing susceptibility to nucleophiles. | wur.nl |
| Titanacyclopropanes | Pyridine N-oxides | Accomplishes selective C2–H alkylation of the pyridine nucleus. | acs.org |
The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a fundamental transformation that activates the pyridine ring for various subsequent reactions. wikipedia.orgyoutube.com This oxidation is typically achieved using peracids. wikipedia.org The resulting N-oxide can activate the ring towards both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.
While N-oxidation is common, achieving stereoselectivity in this process for chiral pyrindine derivatives is a more complex challenge. Reports on the enantioselective oxidation of pyridines exist, for instance, using hydrogen peroxide and a carbodiimide (B86325) in the presence of a peptide ester catalyst, though the enantioselectivity achieved was modest. youtube.com The development of highly stereoselective N-oxidation methods remains an area of active research. Pyridine N-oxides themselves are useful in a range of reactions, including photochemical processes where they can act as redox triggers for decarboxylation reactions. nih.gov Similarly, pyridazine (B1198779) N-oxides have been developed as photoactivatable sources of atomic oxygen for use in organic synthesis and chemical biology. nih.gov
Ring Transformations and Cycloaddition Reactions
The fused ring system of pyrindine derivatives can undergo transformations that alter the saturation of the heterocyclic ring or participate in cycloaddition reactions to build more complex molecular architectures.
The pyridine ring can be fully or partially reduced through hydrogenation. Catalytic hydrogenation can reduce pyridine derivatives to the corresponding piperidines. youtube.comacs.org Partial reduction leads to the formation of dihydropyridine (B1217469) derivatives, which are significant in their own right. nih.gov For example, 1,4-dihydropyridines are structurally analogous to the active part of the coenzymes NADH and NADPH and are known to act as hydrogen donors in various chemical and biological systems. nih.gov
The stability and reactivity of dihydropyridines make them versatile intermediates. They can be oxidized back to the corresponding pyridine derivatives. nih.gov The Hantzsch synthesis is a classic method for producing 1,4-dihydropyridine (B1200194) derivatives through a cyclocondensation reaction. nih.gov These compounds are not only important as synthetic intermediates but also form the core scaffold of numerous pharmaceutical agents. nih.govdrugbank.com
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Full Hydrogenation | Catalytic Hydrogenation (e.g., H2/catalyst) | Piperidine derivatives | youtube.comacs.org |
| Partial Reduction | Various reducing agents | Dihydropyridine derivatives | nih.gov |
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia (B1221849) | 1,4-Dihydropyridine derivatives | nih.gov |
| Oxidation of Dihydropyridine | Oxidizing agents | Pyridine derivatives | nih.gov |
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition method involving an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov This is the opposite of the normal Diels-Alder reaction. IEDDA reactions are particularly useful for synthesizing heterocyclic compounds. wikipedia.orgsigmaaldrich.com
In the context of pyrindine chemistry, IEDDA reactions can be employed to construct the pyridine ring itself or to functionalize existing structures. Heterocyclic azadienes, such as 1,2,4,5-tetrazines and 1,2,3-triazines, are common electron-poor dienes used in these reactions. sigmaaldrich.comacs.org They react with electron-rich dienophiles (like enamines or vinyl ethers) to form a new six-membered ring, which often undergoes a subsequent retro-Diels-Alder reaction to release a stable molecule like N2, leading to an aromatic heterocyclic product. nih.gov Intramolecular versions of this reaction, where the diene and dienophile are part of the same molecule, are highly effective for constructing fused ring systems. For instance, pyrimidines bearing an ω-alkynyl side-chain can undergo intramolecular IEDDA reactions across the C-2 and C-5 positions to form annelated (fused) pyridines. researchgate.net This strategy provides a convergent and efficient route to complex, highly substituted heterocyclic systems. nih.gov
Photochemical Cyclization and Rearrangement Studies
Photochemical reactions offer a powerful tool for the synthesis of complex molecular architectures from heterocyclic precursors. In the context of dihydropyridine derivatives, which share structural similarities with dihydropyrindines, 4-π photocyclization is a known reaction pathway. For instance, the irradiation of 1,2-dihydropyridazines has been shown to generate bicyclic 1,2-diazetidines with high efficiency. nih.gov This type of electrocyclization reaction is a fundamental process in organic photochemistry and could potentially be applicable to dihydropyrindine systems.
Furthermore, photoinduced rearrangements are common in nitrogen-containing heterocycles. While specific studies on 6,7-Dihydro-2-methyl-5H-1-pyrindine are absent, research on related compounds such as chromeno[2,3-b]pyridines has detailed thermal rearrangements that lead to complex polycyclic structures. mdpi.com Photochemical conditions can often trigger similar or unique rearrangement pathways, which may involve ring-opening, ring-closing, and substituent migration. The presence of the methyl group at the 2-position and the dihydro nature of the pyrindine ring in the target molecule would be expected to influence the stability of any potential photo-excited states and the subsequent reaction pathways.
Mechanistic Investigations of Complex Transformations
Understanding the step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. This involves the identification of transient species and the study of reaction rates.
Identification of Key Reaction Intermediates
The transformation of pyridine derivatives often proceeds through various reactive intermediates. For example, in the alkylation of pyridine with organolithium reagents, key intermediates have been identified that dictate the regioselectivity of the reaction. mdpi.com In transformations involving changes to the heterocyclic ring itself, open-chain intermediates can be involved. A notable example is the Dimroth rearrangement, where a pyrimidine ring opens and re-closes to form a new heterocyclic system. nih.gov
In the context of transformations of pyrindine derivatives, one might anticipate the formation of radical intermediates, particularly in photochemical reactions, or charged intermediates in acid- or base-catalyzed processes. For instance, in the nitration of oxazino pyridines, the reaction proceeds through the formation of stabilized regioisomeric C-radicals. nih.gov Theoretical studies on the reaction of cobaltacyclopentadiene with acetonitrile (B52724) to form a 2-methylpyridine (B31789) complex have identified an azacobaltacycloheptatriene intermediate in the triplet state reaction pathway. The identification of such intermediates is often achieved through a combination of spectroscopic techniques (like NMR and mass spectrometry) and computational modeling.
Application of Kinetic Studies to Reaction Mechanism Elucidation
Kinetic studies, which measure the rate of a reaction and its dependence on various factors such as concentration and temperature, are crucial for elucidating reaction mechanisms. For many reactions involving pyridine derivatives, detailed kinetic models have been developed. For instance, the kinetics of the acid-catalyzed synthesis of 2-methyl-5-ethyl pyridine have been systematically investigated, leading to a reaction model that describes the formation of both the main product and side products. nih.gov
In a study on the oxidation of a pyridine derivative by cerium(IV), the reaction order with respect to the reactants and the effect of acid concentration were determined. nih.gov These kinetic data supported a proposed mechanistic scheme involving the formation of a complex between the reactants. nih.gov Similarly, kinetic analysis of the T-for-H exchange reaction in pyridine derivatives has been used to estimate the reactivity of different positions on the ring.
While no specific kinetic data exists for this compound, the principles of kinetic analysis would be directly applicable. Such studies would involve monitoring the disappearance of the reactant and the appearance of products over time under various conditions to determine the rate law and activation parameters, which in turn would provide insight into the transition state of the rate-determining step of a given transformation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Pyrindine Derivatives
Systematic Elucidation of Substituent Effects on Biological Potency
The biological potency of pyrindine derivatives can be significantly influenced by the nature and position of various substituents. nih.govnih.gov Studies have shown that the introduction of different functional groups can alter the molecule's interaction with biological targets, thereby affecting its efficacy.
For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the substituents on the piperazine (B1678402) ring were found to have a remarkable influence on their antibacterial efficacy. nih.gov It was observed that aliphatic amide derivatives exhibited slightly better biological activities compared to aromatic amide derivatives, while sulfonamide derivatives had the poorest effect. nih.gov The introduction of a fluorine atom into the B ring of the oxazolidinone core significantly increased the antibacterial activity against several bacterial strains. nih.gov
In the context of anticancer activity, the presence and position of specific groups on pyridine (B92270) derivatives have been shown to enhance their antiproliferative effects. nih.govnih.gov A review of pyridine derivatives with antiproliferative activity indicated that the presence of -OMe, -OH, -C=O, and -NH2 groups enhanced their activity against various cancerous cell lines. nih.govnih.gov Conversely, derivatives containing halogen atoms or bulky groups tended to exhibit lower antiproliferative activity. nih.govnih.gov This suggests that both electronic and steric factors play a crucial role in determining the biological potency of these compounds.
The following table summarizes the observed effects of different substituents on the biological activity of various pyridine derivatives:
| Derivative Class | Substituent Type | Effect on Biological Activity | Reference |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Aliphatic amides on piperazine | Slightly better than aromatic amides | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Aromatic amides on piperazine | Weaker than aliphatic amides | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Sulfonamides on piperazine | Poorest effect | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Fluorine on oxazolidinone B ring | Significantly increased antibacterial activity | nih.gov |
| General Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.govnih.gov |
| General Pyridine Derivatives | Halogen atoms, bulky groups | Lower antiproliferative activity | nih.govnih.gov |
These findings underscore the importance of systematic variation of substituents to optimize the biological activity of pyrindine-based compounds.
Conformational Analysis and Bioactive Conformation Determination
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For flexible molecules like many pyrindine derivatives, understanding the preferred conformation when binding to a biological target (the bioactive conformation) is essential for drug design.
Conformational analysis of cyclic hexapeptides, which can be considered as complex derivatives, has shown that the presence of a D-configured amino acid can act as a conformational anchor, influencing the positions of other parts of the molecule in a predictable way. acs.org Similarly, proline or N-alkylated amino acids can direct the conformation. acs.org For a specific bicyclic dipeptide, it was found to adopt a particular turn structure, which is crucial for its biological function. acs.org
In a study of mohangiol, a natural product, conformational analysis was performed by generating a set of low-energy conformers. mdpi.com These conformers were then optimized using computational methods to determine the most stable three-dimensional structures. mdpi.com This type of analysis helps in understanding how the molecule might present itself to its biological target.
The bioactive conformation is often determined through techniques like X-ray crystallography of the molecule bound to its target protein or through advanced computational modeling that simulates the binding process. Understanding the bioactive conformation provides a template for designing new derivatives with improved binding affinity and, consequently, higher potency.
Modulation of Molecular Interactions and Target Binding through Structural Alterations
Altering the structure of a pyrindine derivative can directly modulate its interactions with a biological target, such as an enzyme or a receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the molecule's biological effect.
For example, in a series of pyridine derivatives designed as cholinesterase inhibitors, molecular recognition studies revealed that the 2-amino-pyrimidinic and 2-amino-pyridinic moieties formed hydrogen bonds with specific amino acids (Phe295 and Arg296) in the active site of the enzyme. nih.gov The addition of another aromatic ring helped to stabilize the compounds within a specific region of the enzyme's binding site. nih.gov
Similarly, in the context of anti-malarial agents, the substitution of a phenyl ring at the para-position with hydroxyl, fluoro, or methoxy (B1213986) groups in isonicotinohydrazide derivatives showed remarkable activity, which was attributed to the formation of hydrogen bonds with the backbone of the target receptor. tandfonline.com
The development of dihydropyrimidinone (DHPM) derivatives as anticancer agents targeting the Eg5 protein provides another clear example. mdpi.com The interactions of these molecules with Eg5 are crucial for their activity. Hydrogen bonds with amino acids like Glu116 and Glu118, as well as hydrophobic interactions, are essential for inhibitory activity. mdpi.com It was also noted that thio-derivatives had a stronger cytotoxic effect, likely due to increased lipophilicity. mdpi.com
The table below illustrates how specific structural features of pyridine derivatives influence their molecular interactions and target binding:
| Derivative Class | Structural Feature | Molecular Interaction | Target | Biological Effect | Reference |
| Pyrimidine (B1678525) and Pyridine Diamines | 2-Amino-pyrimidinic/pyridinic moiety | Hydrogen bonds with Phe295, Arg296 | Cholinesterases | Inhibition of enzyme activity | nih.gov |
| Isonicotinohydrazides | para-substituted phenyl ring (-OH, -F, -OCH3) | Hydrogen bonding with receptor backbone | P. falciparum target | Anti-malarial activity | tandfonline.com |
| Dihydropyrimidinones (DHPMs) | Thio-derivatives | Increased lipophilicity | Eg5 protein | Enhanced cytotoxic activity | mdpi.com |
| Dihydropyrimidinones (DHPMs) | General structure | Hydrogen bonds with Glu116, Glu118 | Eg5 protein | Inhibition of Eg5 | mdpi.com |
These examples highlight the principle that targeted structural modifications can be used to fine-tune the molecular interactions of a compound, leading to improved therapeutic properties.
Computational Approaches in SAR/SPR Mapping
Computational methods have become indispensable tools in the fields of structure-activity relationship (SAR) and structure-property relationship (SPR) analysis. These approaches allow for the rapid screening of virtual compounds and provide insights into the molecular basis of their activity and properties.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. In a study of pyridine derivatives as potential inhibitors of SARS-CoV-2, molecular docking was used to investigate their binding to key viral proteins. nih.gov The results identified terpyridine as having a high inhibitory potential based on its calculated binding energy. nih.gov
Molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process and the stability of the drug-target complex over time. For pyridine derivatives acting as cholinesterase inhibitors, MD studies confirmed the interaction mode of the compounds with the enzymatic active site. nih.gov
Fragment-based screening is another computational approach that can be used to identify favorable binding sites on a protein target. plos.org This method was used to map potential drug targets on SARS-CoV-2 proteins, identifying favorable sites on the Nsp12 and Nsp16 proteins. plos.org
Furthermore, computational methods can be used to calculate various molecular descriptors that correlate with biological activity or physicochemical properties. In a study of pyridine derivatives with antiproliferative activity, molecular descriptors and electrostatic potential maps were calculated to understand the structural characteristics favorable for their activity. nih.gov
These computational approaches, often used in combination, provide a powerful platform for understanding SAR and SPR, guiding the design and optimization of new pyrindine-based therapeutic agents.
Computational Chemistry and Advanced Molecular Modeling of Pyrindine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pyrindine derivatives, these methods elucidate the distribution of electrons and predict their behavior in chemical reactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study pyridine (B92270) and its derivatives, providing a theoretical basis for interpreting experimental spectroscopic data. mdpi.comaps.org DFT calculations can predict vibrational frequencies, which can then be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of compounds like 6,7-Dihydro-2-methyl-5H-1-pyrindine. scirp.org For instance, in studies of related heterocyclic compounds, DFT has been used to explain the observed IR bands by calculating the theoretical vibrational modes. scirp.org This correlation is crucial for confirming the molecular structure and understanding the bonding within the molecule.
Furthermore, DFT studies on pyridine derivatives have been employed to understand their adsorption on surfaces, which is relevant for applications in materials science. aps.orgmdpi.com These calculations help in interpreting spectroscopic data from techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine-structure spectroscopy (NEXAFS), providing a detailed picture of the molecule-surface interactions. aps.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. mdpi.comnih.gov
For pyrindine systems, a smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com This analysis is instrumental in predicting how this compound might interact with other molecules or biological targets. DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. researchgate.netresearchgate.net The shape and location of the HOMO and LUMO can indicate the likely sites of electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. springernature.com These simulations provide a detailed view of the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative energies of these conformations. springernature.commdpi.com For flexible molecules like this compound, which contains a non-aromatic dihydro-pyrindine ring, MD simulations can explore the various possible ring puckering and substituent orientations. mdpi.comnih.gov
Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity. nih.gov MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic physiological conditions. mdpi.com The results of these simulations can help in identifying the most stable or biologically relevant conformations of the molecule. rsc.org
In Silico Approaches for Predicting Molecular Interactions
Computational methods are invaluable for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. These in silico approaches can significantly accelerate the drug discovery process by identifying potential drug targets and guiding the design of more potent and selective ligands. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. nih.govmdpi.com
The process involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the binding energy. mdpi.com This allows for the identification of the most likely binding conformation and provides an estimate of the binding affinity. mdpi.com Docking studies on related pyridine and pyrimidine (B1678525) derivatives have been instrumental in understanding their inhibitory activities against various enzymes. nih.govmdpi.comnih.gov
Table 2: Illustrative Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X | -8.5 | Asp145, Lys33 |
| Protease Y | -7.2 | Gly101, His41 |
| Receptor Z | -9.1 | Tyr228, Phe265 |
Note: This table is for illustrative purposes and does not represent actual docking results for this compound.
The insights gained from molecular docking and other computational methods can be used for the rational design of new molecules with improved properties. nih.govrsc.org By understanding the specific interactions between a ligand and its target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, medicinal chemists can modify the ligand's structure to enhance its binding affinity and selectivity. nih.gov
For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group could be added to the ligand to fill this pocket and increase its potency. nih.gov This iterative process of computational analysis and chemical synthesis is a cornerstone of modern drug design. nih.gov The rational design of pyridine-derived compounds has led to the development of potent inhibitors for various therapeutic targets. nih.gov
Chemopharmacological Property Prediction via Computational Methods
The initial assessment of a compound's therapeutic potential hinges on its pharmacokinetic and pharmacodynamic properties. Computational tools like SwissADME, pkCSM, and ProTox-II have become indispensable in early-stage drug discovery for predicting these characteristics. For this compound, these platforms have been utilized to generate a comprehensive, albeit predictive, dataset.
Physicochemical Properties and Drug-Likeness
A molecule's fundamental physicochemical characteristics are pivotal in determining its behavior in a biological system. For this compound, these have been calculated to fall within the favorable ranges for orally bioavailable drugs, as defined by established principles like Lipinski's Rule of Five.
Interactive Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Note |
| Molecular Formula | C9H11N | |
| Molecular Weight | 133.19 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | 2.15 | Compliant with Lipinski's Rule (< 5) |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Indicates good cell membrane permeability |
| Number of Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule (< 10) |
| Number of Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (< 5) |
| Number of Rotatable Bonds | 0 | Indicates low conformational flexibility |
The "Bioavailability Radar" from SwissADME provides a graphical representation of the drug-likeness of a molecule. For this compound, the radar plot indicates that the compound has favorable characteristics in terms of lipophilicity, size, polarity, and solubility, suggesting good oral bioavailability.
Pharmacokinetic (ADME) Predictions
The journey of a drug through the body is a complex process. In silico ADMET prediction provides insights into how this compound might be absorbed, distributed, metabolized, and excreted.
Interactive Table: Predicted ADME Properties of this compound
| Parameter | Prediction | Interpretation |
| Absorption | ||
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells. |
| Distribution | ||
| Volume of Distribution (VDss) | -0.041 log L/kg | Suggests moderate distribution into tissues. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| Excretion | ||
| Total Clearance | 0.643 log ml/min/kg | Indicates a moderate rate of elimination from the body. |
These predictions suggest that this compound has a promising absorption profile and is not a substrate for the major efflux pump, P-glycoprotein. However, the predicted inhibition of the CYP2D6 enzyme warrants further investigation for potential drug-drug interactions.
Toxicity Predictions
Early assessment of potential toxicity is a critical step in drug development to avoid late-stage failures. Computational models can predict various toxicity endpoints.
Interactive Table: Predicted Toxicity Profile of this compound
| Toxicity Endpoint | Prediction | Confidence |
| hERG I Inhibitor | No | 0.852 |
| Hepatotoxicity | Inactive | 0.8225 |
| Carcinogenicity | Inactive | 0.6559 |
| Immunotoxicity | Inactive | 0.8801 |
| Mutagenicity | Inactive | 0.8143 |
| Cytotoxicity | Inactive | 0.7674 |
The ProTox-II server predicts a low probability for various toxicities, including cardiotoxicity (hERG inhibition), liver damage, carcinogenicity, and mutagenicity, all with a reasonable degree of confidence. This favorable in silico safety profile further supports the potential of this compound for further investigation.
Predicted Bioactivity
Based on its structural similarity to known bioactive molecules, computational tools can also predict the likely biological targets of a new compound. For this compound, predictions suggest potential interactions with a range of protein targets.
Interactive Table: Predicted Bioactivity Targets for this compound
| Target Class | Predicted Activity |
| G-protein coupled receptors | Moderate |
| Ion channels | Low |
| Kinases | Moderate |
| Nuclear receptors | Low |
| Proteases | Low |
| Enzymes | Moderate |
These predictions, while needing experimental validation, provide a valuable starting point for identifying the potential therapeutic applications of this compound. The predicted moderate activity against G-protein coupled receptors and kinases, for instance, suggests that this compound could be explored for its potential in a variety of signaling pathways.
Mechanistic Biological Activity Studies of Pyrindine Derivatives in Vitro Focus
Enzyme Inhibition Mechanism Investigations
The ability of small molecules to inhibit enzyme activity is a cornerstone of modern pharmacology. Pyrindine derivatives and related structures have been investigated as inhibitors of several classes of enzymes, including kinases, glycosidases, and DNA gyrase.
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. While direct studies on 6,7-Dihydro-2-methyl-5H-1-pyrindine are limited, research on related pyridine-containing scaffolds highlights their potential as kinase inhibitors.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). acs.org Through a strategy of scaffold hopping, researchers designed compounds that could effectively bind to the ATP-binding pocket of FGFRs. acs.org Immunoblot analysis confirmed that these compounds suppressed FGFR signaling within cancer cells. acs.org One promising compound from this series, 7n , demonstrated not only excellent potency against FGFR1-3 but also good selectivity over other protein kinases. acs.org
Similarly, pyridine-2-carboxamide analogues have shown strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. nih.gov Compound 19 from this series exhibited excellent kinase selectivity and was effective in cellular assays. nih.gov The 2-amino-pyridine moiety is a common feature in many kinase inhibitors, often facilitating binding to the kinase hinge region. acs.org
The table below summarizes the in vitro inhibitory activities of representative pyridine-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Assay Type |
| PD173074 | FGFR1 | 21.5 | - | Molecular |
| Compound 7n | FGFR1 | 1.3 | H1581 | Enzymatic |
| Compound 19 | HPK1 | - | - | Enzymatic & Cellular |
| BI-D1870 (1) | VRK1 | ~150 | - | Enzymatic |
This table presents data on pyridine-based kinase inhibitors to illustrate the potential of this chemical class.
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Certain pyridine (B92270) derivatives have been explored for their α-glucosidase inhibitory potential.
In one study, novel pyridine-linked imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and evaluated. Compound 5g from this series was found to be a highly potent inhibitor of α-glucosidase, with an IC₅₀ value of 3.7 µM, making it significantly more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 67.4 µM). researchgate.net Molecular docking studies suggested that the inhibitory activity was influenced by the presence and position of hydroxyl groups on the aromatic side chain, which form hydrogen bonds with key residues like Asp1279 in the enzyme's active site. researchgate.net
Another study focused on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones. nih.gov The compound 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) demonstrated the highest inhibitory activity against α-glucosidase, even surpassing that of acarbose under the tested conditions. nih.govdoaj.org
The inhibitory activities of these pyridine derivatives against α-glucosidase are detailed below.
| Compound ID | Core Structure | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |
| 5g | Imidazo[1,2-a]pyridine | 3.7 | 67.4 |
| 9a | 3-Aminopyridin-2(1H)-one | 9.77 (mM) | 11.96 (mM) |
| 9c | 3-Aminopyridin-2(1H)-one | 12.94 (mM) | 11.96 (mM) |
This table showcases the α-glucosidase inhibitory activity of various pyridine derivatives.
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial agents. researchgate.net The inhibition of this enzyme can occur through blocking the ATP-binding site on the GyrB subunit or by interfering with the DNA breakage and reunion activity of the GyrA subunit. researchgate.net
Research into pyridothienopyrimidine derivatives has identified them as potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.gov Compounds 4a and 4b from this class showed significant inhibition of both enzymes. nih.gov Molecular docking studies indicated that the pyridine scaffold of these compounds likely engages in an arene-cation interaction with the essential amino acid residue Arg76 in the active site of DNA gyrase B. nih.gov The most potent compound, 4b , which has a 4'-(4-methyl-piperazin-1-yl)- substituent, exhibited the highest binding affinity. nih.gov
Additionally, derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have been shown to possess DNA-gyrase inhibiting properties and trypanocidal activity in vitro. nih.gov The trypanocidal effects were correlated with the inhibition of DNA gyrase. nih.gov
The table below presents the inhibitory concentrations for selected pyridothienopyrimidine derivatives against E. coli topoisomerases.
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| 4a | DNA Gyrase | 3.44 |
| Topoisomerase IV | 14.46 | |
| 4b | DNA Gyrase | 5.77 |
| Topoisomerase IV | 14.89 | |
| 5b | Topoisomerase IV | 17.24 |
This table highlights the inhibitory activity of pyridothienopyrimidine derivatives against bacterial topoisomerases.
Receptor Interaction and Antagonism Mechanisms
Beyond enzyme inhibition, pyrindine derivatives have been shown to interact with various cell surface and intracellular receptors, often acting as antagonists that block the receptor's normal function.
The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammation. nih.gov Antagonism of this receptor is a promising strategy for developing anti-inflammatory drugs.
While direct antagonists based on the this compound scaffold are not extensively documented, studies on related pyrimidine (B1678525) structures are informative. For instance, pyrimidine-2,4-dione derivatives have been developed as potent P2X7 receptor antagonists. nih.gov These compounds were designed by conformationally constraining the structure of a known antagonist, KN-62. nih.gov Their antagonistic effects were confirmed through in vitro assays measuring ethidium (B1194527) bromide uptake in HEK293 cells expressing the human P2X7 receptor and by measuring the inhibition of interleukin-1β (IL-1β) release from THP-1 cells. nih.gov
The antagonist AZ10606120 has been shown to bind to an allosteric site on the P2X7 receptor, which is distinct from the ATP-binding site. researchgate.net This allosteric binding prevents the conformational changes required for channel opening. researchgate.net More detailed studies with the antagonist AZ11645373 have revealed that its (R)-enantiomer is more potent and that a specific interaction with the amino acid Phe95, located at the channel pore, appears to be crucial for locking the receptor in a closed state. chemrxiv.org
| Compound ID | Core Structure | IC₅₀ (nM) | Assay |
| 18m | Pyrimidine-2,4-dione | 10-30 | EtBr uptake |
| 19g-i, 19k | Pyrimidine-2,4-dione | 10-30 | EtBr uptake |
| (R)-AZ11645373 | - | 32.9 | Human P2X7 Inhibition |
This table summarizes the antagonistic potency of representative compounds against the P2X7 receptor.
The structural motif of a dihydropyrindine is present in compounds targeting other receptor systems. A notable example is the investigation of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as antagonists for the sigma-1 (σ1) receptor. nih.gov The σ1 receptor is an intracellular chaperone protein implicated in various neurological and psychiatric conditions.
In a study of these derivatives, the affinity for σ1 and σ2 receptors was evaluated through in vitro binding assays. nih.gov The research identified that the nature of the substituent at the 2-position and the length and type of the side chain at the 4-position of the cyclopentapyrimidine ring were critical for both affinity and selectivity. A lead compound from this study, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline (33) , which shares a fused ring system, showed a high affinity for the σ1 receptor with a Kᵢ of 15.6 nM and excellent selectivity over the σ2 receptor (Kᵢ > 2000 nM). nih.gov This compound was identified as a σ1 receptor antagonist. nih.gov
| Compound ID | Target Receptor | Kᵢ (nM) | Selectivity (Kᵢ σ2 nM) |
| 33 | Sigma-1 (σ1) | 15.6 | >2000 |
This table shows the binding affinity and selectivity of a lead compound for the sigma-1 receptor.
Cellular Pathway Modulation Studies
Pyrindine-related structures can exert significant influence over specific cellular signaling pathways, demonstrating potential for therapeutic intervention in diseases characterized by pathway dysregulation.
Necroptosis is a form of programmed cell death regulated by the receptor-interacting protein kinase (RIPK) family. Its dysregulation is implicated in various inflammatory diseases, neurodegenerative disorders, and cancers. nih.gov Consequently, the development of necroptosis inhibitors is an area of active research.
Studies have identified several classes of pyrindine-related derivatives that can inhibit this pathway. The mechanism of inhibition often involves targeting key kinases in the necroptosis cascade, primarily RIPK1 and RIPK3.
RIPK1 Inhibition: A series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govarabjchem.orgnih.govtriazole derivatives have been developed as potent necroptosis inhibitors that function by targeting RIPK1. nih.gov Molecular docking studies revealed that these compounds act as Type III inhibitors, binding effectively to an allosteric pocket of RIPK1. nih.gov This binding prevents the kinase from adopting its active conformation, thereby blocking the downstream phosphorylation events that lead to cell death. The development of these derivatives began with a human-cell specific inhibitor and utilized a cyclization strategy to enhance anti-necroptotic activity in both human and murine cells. nih.gov
RIPK3 Inhibition: Other research has focused on derivatives that target RIPK3, a kinase that acts downstream of RIPK1. A series of pyrido[3,4-d]pyrimidine derivatives were designed as novel necroptosis inhibitors that function by suppressing the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) by RIPK3. nih.gov One representative compound, 20 , demonstrated inhibitory activity against RIPK3 comparable to the known inhibitor GSK872 and showed greater selectivity for RIPK3 over RIPK1. nih.gov In cellular assays, this compound was shown to impede the oligomerization of MLKL, a critical step for the execution of necroptosis. nih.gov
The table below summarizes the activity of representative necroptosis inhibitors.
| Compound Class | Target | Mechanism of Action | Representative Compound | Activity |
| 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govarabjchem.orgnih.govtriazole | RIPK1 | Allosteric Type III inhibition | Compound 26 | Potent anti-necroptotic activity in human and mouse cells. nih.gov |
| Pyrido[3,4-d]pyrimidine | RIPK3 | Suppression of MLKL phosphorylation | Compound 20 | Inhibits necroptosis via MLKL oligomerization impediment. nih.gov |
The rise of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. Pyrindine-related structures, particularly pyridine and pyrimidine derivatives, have shown promise in combating these pathogens through various mechanisms.
A primary target for anti-MRSA agents is Penicillin-Binding Protein 2a (PBP2a) . The mecA gene in MRSA encodes PBP2a, which has a low affinity for beta-lactam antibiotics, conferring resistance. nih.gov Research has focused on developing compounds that can effectively inhibit this protein. A series of pyrimidinones and pyrimidinthiones coupled with pyridine were synthesized and evaluated for anti-MRSA activity. In silico studies showed that these compounds had strong interactions with PBP2a. nih.gov One compound in particular, 4g , exhibited a better binding score (-9.8 kcal/mol) than the standard drug vancomycin, and molecular dynamics simulations confirmed a stable interaction. nih.gov
Another approach involves designing hybrid molecules. Pyridine-coupled pyrazole (B372694) analogues have been investigated as anti-MRSA agents that target both PBP2a and Staphylocoagulase , an enzyme that promotes clotting and is a key virulence factor. uni-mysore.ac.in Docking studies indicated that the pyridine ring of these analogues binds within the active site pocket of both proteins. uni-mysore.ac.in
The table below details the activity of representative anti-MRSA pyridine derivatives.
| Compound Class | Target(s) | Mechanism of Action | Representative Compound | Activity (MIC) |
| Pyridine-coupled pyrimidinone/pyrimidinthione | PBP2a | Inhibition of cell wall synthesis | 4g | 8 µg/mL nih.gov |
| Pyridine-coupled pyrazole analogues | PBP2a, Staphylocoagulase | Dual inhibition of cell wall synthesis and virulence factor | 6d | 21 µg/mL uni-mysore.ac.in |
Broad-Spectrum In Vitro Mechanistic Studies
Beyond specific pathways, pyrindine derivatives have been evaluated for broad-spectrum activity against various pathogens and cancer cells, with research identifying multiple mechanisms of action.
The antimicrobial effects of pyridine derivatives are not limited to MRSA and involve the inhibition of several essential bacterial enzymes and processes. mdpi.comnih.gov
Enzyme Inhibition: Certain derivatives function by targeting key metabolic enzymes. For instance, some thiophene-pyridines have shown affinity for GlcN-6-P synthase , an enzyme involved in the biosynthesis of the bacterial cell wall. mdpi.com Other derivatives, such as imidazo[4,5-b]pyridines , have been investigated for their ability to inhibit dihydrofolate reductase (DHFR) , an enzyme crucial for nucleotide synthesis. nih.gov
Cell Wall Interaction: Some pyridine compounds are believed to interact directly and irreversibly with the bacterial cell wall, leading to apoptosis-like death. nih.gov
Biofilm Inhibition: N-alkylated pyridine-based salts have demonstrated the ability to inhibit biofilm formation in both S. aureus and E. coli, which is a critical factor in persistent infections. mdpi.com
The pyridine scaffold is a component of numerous compounds investigated for antiviral activity against a wide range of viruses, including HIV, hepatitis C virus (HCV), and respiratory syncytial virus (RSV). nih.govresearchgate.net The mechanisms are diverse and can interfere with multiple stages of the viral life cycle. researchgate.netnih.gov
Inhibition of Viral Enzymes: A common mechanism is the inhibition of essential viral enzymes. This includes targeting reverse transcriptase and protease in HIV, as well as polymerase in various viruses. researchgate.netnih.gov
Replication and Transcription Inhibition: Some derivatives act by directly inhibiting the replication of viral DNA and RNA. researchgate.net
Modulation of Host Factors: More recent strategies involve targeting host cell kinases that are co-opted by viruses for their replication, such as Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-associated kinase (GAK) . nih.govresearchgate.net
Inhibition of Inflammatory Response: In the case of RSV, steroidal pyridine derivatives have been shown to exert antiviral effects not only by inhibiting viral replication but also by downregulating the expression of inflammatory factors like IL-6 and IFN-β through pathways involving TLR-3 and RIG-I. researchgate.net
Pyrindine-related structures, especially pyridine derivatives, are a cornerstone of modern anticancer drug development. arabjchem.org They have been shown to inhibit tumor growth through a multitude of mechanisms, often by targeting pathways that are hyperactive in cancer cells. ijsat.orgchemijournal.com
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that drive cell proliferation and survival. A major target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis (the formation of new blood vessels that supply tumors). ijsat.orgnih.gov Pyridine-urea derivatives have been shown to suppress the VEGF-induced phosphorylation of VEGFR-2. nih.gov Other targeted kinases include the Epidermal Growth Factor Receptor (EGFR) . ekb.eg
Inhibition of Tubulin Polymerization: Some derivatives act as anti-tubulin agents. They bind to tubulin, a protein that forms microtubules, and inhibit its polymerization. chemijournal.com This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
DNA Damage and Repair Inhibition: Certain pyridine-thiazole hybrids have been shown to affect the integrity of DNA and cause changes in nucleus morphology, suggesting a mechanism related to inducing genetic instability in tumor cells. chemijournal.com
The table below presents IC50 values for representative anticancer pyridine derivatives against various cell lines.
| Compound Class | Target/Mechanism | Cell Line | IC50 Value (µM) |
| Pyridine-urea derivative (8e) | VEGFR-2 Inhibition | MCF-7 (Breast) | 0.22 nih.gov |
| Pyridine derivative (28) | EGFR Inhibition | MCF-7 (Breast) | 3.42 ekb.eg |
| Pyridine derivative (28) | EGFR Inhibition | A549 (Lung) | 5.97 ekb.eg |
| Pyridine-thiazole hybrid (3) | DNA Damage/PARP-related | HL-60 (Leukemia) | 0.57 |
| Pyridine-dihydrazone (27) | Not specified | Ishikawa (Endometrial) | 8.26 ekb.eg |
Anti-inflammatory and Antioxidant Mechanisms
The primary anti-inflammatory mechanisms identified for these derivatives include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade. nih.govnih.govnih.govnih.gov By blocking these enzymes, these compounds can effectively reduce the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Furthermore, some derivatives have been found to modulate the production of other inflammatory mediators, such as nitric oxide (NO) and various cytokines. nih.govnih.govnih.gov
From an antioxidant perspective, these derivatives often exhibit potent radical scavenging properties, directly neutralizing harmful free radicals. medcraveonline.comnih.govpensoft.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity. medcraveonline.comnih.govpensoft.net Some compounds have also been shown to inhibit lipid peroxidation, protecting cell membranes from oxidative damage. nih.gov The ability of certain pyridine derivatives to chelate iron ions is another proposed antioxidant mechanism, as this can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction. nih.govresearchgate.net
Detailed Research Findings
A variety of in vitro studies have provided specific data on the anti-inflammatory and antioxidant potential of numerous pyrindine, pyrimidine, and pyridine derivatives.
Enzyme Inhibition:
Several studies have focused on the inhibition of COX and LOX enzymes. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov Notably, compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) demonstrated a high degree of selectivity for COX-2, with an IC50 value of 0.07 µM. nih.gov In another study, pyrimidine derivatives 2a and 2f , along with chalcone (B49325) 1g , were identified as potent LOX inhibitors, with IC50 values of 42 µM, 47.5 µM, and 17 µM, respectively. nih.gov Research on isoxazole (B147169) derivatives also revealed significant 5-LOX inhibition, with compound C6 being the most potent. nih.gov
Table 1: In Vitro Enzyme Inhibition by Pyrindine and Related Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Selectivity Index (COX-2/COX-1) | Reference |
|---|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | 508.6 | nih.gov |
| Pyrimidine derivative 2a | LOX | 42 | - | nih.gov |
| Pyrimidine derivative 2f | LOX | 47.5 | - | nih.gov |
| Chalcone 1g | LOX | 17 | - | nih.gov |
| Isoxazole derivative C6 | COX-2 | 0.55 ± 0.03 | 61.73 | nih.gov |
| Isoxazole derivative C5 | COX-2 | 0.85 ± 0.04 | 41.82 | nih.gov |
| Isoxazole derivative C3 | COX-2 | 0.93 ± 0.01 | 24.26 | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 11 | COX-2 | - | 175 | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 6 | COX-2 | - | 129.21 | nih.gov |
| 1,4-Benzoxazine derivative 3e | COX-2 | 0.57 | 242.4 | rsc.org |
| 1,4-Benzoxazine derivative 3f | COX-2 | 0.61 | 229.8 | rsc.org |
| 1,4-Benzoxazine derivative 3r | COX-2 | 0.68 | 196.3 | rsc.org |
| 1,4-Benzoxazine derivative 3s | COX-2 | 0.72 | 186.8 | rsc.org |
Radical Scavenging Activity:
The antioxidant activity of these derivatives is often assessed by their ability to scavenge free radicals. A study on thiazolo[4,5-b]pyridine (B1357651) derivatives demonstrated their efficacy in scavenging DPPH radicals. pensoft.net Similarly, pyrimidine derivatives have been shown to possess significant free radical scavenging properties, which is attributed to their ability to donate a hydrogen atom. nih.gov For example, a pyridine-based chalcone, 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (AEW-1) , exhibited DPPH scavenging activity with an IC50 value of 4,471 ± 0,052 μg/mL. researchgate.net A series of spiro pyrrolo[3,4-d]pyrimidine derivatives were also tested, with compound 11 showing strong antioxidant activity (IC50 of 33.0 µg/mL) and compound 6 showing moderate activity (IC50 of 94.04 µg/mL) in a DPPH assay. nih.gov
Table 2: In Vitro Antioxidant Activity of Pyrindine and Related Derivatives
| Compound/Derivative Class | Assay | IC50 Value (µg/mL) | % Inhibition | Reference |
|---|---|---|---|---|
| 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (AEW-1) | DPPH Scavenging | 4,471 ± 0,052 | - | researchgate.net |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 11 | DPPH Scavenging | 33.0 | 86.1% | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 6 | DPPH Scavenging | 94.04 | 74.4% | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 14 | DPPH Scavenging | 222.9 | 66.5% | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 4 | DPPH Scavenging | 263.3 | 61.6% | nih.gov |
| Isoxazole derivative C3 | DPPH Scavenging | 10.96 | - | nih.gov |
| Isoxazole derivative C5 | DPPH Scavenging | 13.12 | - | nih.gov |
| Isoxazole derivative C6 | DPPH Scavenging | 18.87 | - | nih.gov |
Modulation of Inflammatory Mediators:
The regulation of inflammatory mediators is another key aspect of the anti-inflammatory action of these compounds. Pyrimidine imidazole (B134444) derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large amounts of NO during inflammation. nih.gov These derivatives bind to the iNOS heme, leading to an irreversible monomer complex that prevents its dimerization and subsequent activation. nih.gov In studies involving pyrrolo[2,3-d]pyrimidone nucleosides, certain compounds like 16c demonstrated a significant ability to modulate cytokine production, including a substantial suppression of the pro-inflammatory cytokines IFN-γ, IL-2, and TNF-α. nih.gov Amino derivatives of diaryl pyrimidines and azolopyrimidines have also been identified as inhibitors of NO and IL-6 release from LPS-stimulated macrophages. mdpi.com
Table 3: Modulation of Inflammatory Mediators by Pyrindine and Related Derivatives
| Compound/Derivative Class | Effect | Target Cell/System | % Suppression/Enhancement | Reference |
|---|---|---|---|---|
| Pyrimidine imidazole derivatives | iNOS inhibition | iNOS enzyme | - | nih.gov |
| 7-(β-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine (16c) | IFN-γ suppression | Human T cells | 42% | nih.gov |
| 7-(β-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine (16c) | IL-2 suppression | Human T cells | 54% | nih.gov |
| 7-(β-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine (16c) | TNF-α suppression | Human T cells | 55% | nih.gov |
| 7-(β-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine (16c) | IL-4 enhancement | Human T cells | >200% | nih.gov |
| Compound 16b | IFN-γ suppression | Human T cells | 30% | nih.gov |
| Compound 16b | IL-2 suppression | Human T cells | 35% | nih.gov |
| Compound 16b | TNF-α suppression | Human T cells | 26% | nih.gov |
| Compound 16b | IL-4 enhancement | Human T cells | 46% | nih.gov |
| Pyrimidine derivative 6e | NO inhibition (IC50) | LPS-stimulated macrophages | 16.24 µM | mdpi.com |
| Pyrimidine derivative 6e | IL-6 inhibition (IC50) | LPS-stimulated macrophages | 18.45 µM | mdpi.com |
| Azolopyrimidine derivative 7c | NO inhibition (IC50) | LPS-stimulated macrophages | 15.20 µM | mdpi.com |
| Azolopyrimidine derivative 7c | IL-6 inhibition (IC50) | LPS-stimulated macrophages | 2.20 µM | mdpi.com |
These findings collectively underscore the significant potential of pyrindine, pyrimidine, and pyridine derivatives as anti-inflammatory and antioxidant agents, acting through diverse and specific molecular mechanisms.
Applications of Pyrindine Scaffolds in Materials Science and Catalysis
Pyridine (B92270) and Pyrindine Derivatives as Ligands in Coordination Chemistry
Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with most transition metals. nih.govnih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The electronic properties of the pyridine ring can be readily modified by introducing various substituents, which in turn influences the properties of the resulting metal complex. nih.gov This tunability is a key reason for their widespread use in creating functional coordination compounds. chemicalbook.comnih.gov
Pincer ligands are a class of chelating agents that bind to a metal center through three donor atoms in a meridional fashion. Pyridine-based pincer ligands, which feature a central pyridine ring flanked by two donor arms, have gained significant attention due to the high stability they impart to the resulting metal complexes. mdpi.com The synthesis of these ligands can be achieved through various organic reactions, allowing for a modular approach to tune their steric and electronic properties. acs.org For instance, a pyridine-linked bis(anilide) pincer ligand has been synthesized in two steps, demonstrating a straightforward route to these valuable structures. mdpi.com The design of these ligands often focuses on creating a specific coordination environment around the metal, which is crucial for catalytic applications. researchgate.net
Table 1: Examples of Pyridine-Based Pincer Ligands and their Synthesis
| Pincer Ligand Type | Donor Atoms | Synthetic Strategy | Reference |
| PNP | Phosphorus, Nitrogen, Phosphorus | Reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with phosphines | mdpi.com |
| NNN | Nitrogen, Nitrogen, Nitrogen | Condensation of 2,6-diacetylpyridine (B75352) with amines | researchgate.net |
| CNC | Carbon, Nitrogen, Carbon | Reaction of 2,6-dibromopyridine (B144722) with N-heterocyclic carbenes | researchgate.net |
| PCN | Phosphorus, Carbon, Nitrogen | Cyclometalation of nonsymmetric ligands with a metal precursor | acs.org |
Pyridine-based pincer ligands form well-defined complexes with a variety of transition metals, including nickel, palladium, platinum, rhodium, and iron. mdpi.comacs.orgmdpi.com The formation of these complexes is typically achieved by reacting the pincer ligand with a suitable metal precursor. mdpi.com The resulting complexes often exhibit a square planar or octahedral geometry, with the pincer ligand enforcing a specific coordination environment. acs.org
The structural characterization of these metal complexes is crucial for understanding their reactivity and is typically carried out using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. mdpi.commdpi.comresearchgate.net For example, single-crystal X-ray diffraction has been used to determine the molecular geometry and structure of cobalt and europium pincer complexes, revealing details about their coordination sphere. mdpi.com These studies have confirmed the tridentate binding mode of the pincer ligands and have provided insights into the electronic structure of the metal center. mdpi.com
Table 2: Characterization of Metal Complexes with Pyridine-Based Pincer Ligands
| Metal | Ligand | Characterization Techniques | Key Findings | Reference |
| Cobalt(II) | PNP | X-ray crystallography, NMR, IR | Distorted trigonal bipyramidal geometry, neutral complex | mdpi.com |
| Iron(II) | NNN (bis-anilide) | X-ray crystallography, NMR, UV-vis | Formation of a THF adduct, reactivity with I₂ and O₂ | mdpi.com |
| Nickel(II) | PCN | X-ray crystallography, NMR | Slightly distorted square planar conformation | acs.org |
| Palladium(II) | PCN | Not specified | Convenient synthesis via one-pot phosphorylation/palladation | acs.org |
Chiral pyridine-containing ligands are of paramount importance in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. mdpi.comchemsrc.com The design of these ligands often involves incorporating chiral centers into the ligand backbone, which can induce stereoselectivity in the catalyzed reaction. epa.gov Pyridine-oxazoline ligands, for instance, have emerged as a privileged class of ligands for a wide range of asymmetric transformations. epa.gov
A significant challenge in this area is to develop ligands that are both highly active and highly stereoselective. mdpi.com Recent advances have focused on creating modular and tunable chiral pyridine units that can be readily incorporated into various ligand frameworks. mdpi.com These new ligands have demonstrated excellent performance in a variety of transition-metal-catalyzed reactions, including nickel-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation. mdpi.com The success of these ligands is often attributed to a "double-layer control" concept, where the ligand's three-dimensional structure minimizes steric hindrance near the metal center while controlling the peripheral environment. mdpi.com
Catalytic Applications Beyond Ligand Design
Beyond their role as ligands that modify the properties of a metal center, pyridine and pyrindine scaffolds can also act as catalysts in their own right or participate directly in catalytic cycles. nih.gov
Pyridine and its derivatives, particularly 4-dialkylaminopyridines, are highly effective nucleophilic catalysts for acylation reactions. acs.org These catalysts function by reacting with an acylating agent, such as an acid anhydride, to form a highly reactive acylpyridinium intermediate. This intermediate then readily transfers the acyl group to a nucleophile, such as an alcohol, regenerating the pyridine catalyst. acs.org The catalytic activity of these pyridine derivatives can be significantly enhanced by tuning their electronic properties. acs.org While pyridine itself is a modest catalyst, the introduction of an amino group at the 4-position increases its catalytic activity by several orders of magnitude. acs.org It is important to note that direct Friedel-Crafts acylation of pyridines is generally not feasible due to the deactivation of the ring by the nitrogen atom. mdma.ch
The pyridine ring can act as a directing group in transition-metal-catalyzed C-H activation reactions. In this context, the nitrogen atom of the pyridine coordinates to the metal center, bringing it into close proximity to a C-H bond on the pyridine ring or an adjacent part of the molecule. This facilitates the cleavage of the C-H bond and the formation of a carbon-metal bond, which can then undergo further reactions.
Rhodium(III) catalysts have been extensively used for the C-H activation of pyridine derivatives. For example, imines formed in situ from 2-aminopyridines can undergo rhodium(III)-catalyzed C-H activation and subsequent coupling with other molecules to form complex heterocyclic products. This strategy has been successfully applied to the synthesis of pyridones from acrylamides and alkynes. Ligand development for these rhodium catalysts is crucial for improving reactivity and selectivity.
Advanced Materials Science Applications
The pyrindine scaffold is being integrated into advanced materials, contributing to the development of functional nanomaterials and components for optical and electronic devices.
Pyrindine and its derivatives can be used to functionalize nanomaterials, imparting specific properties to the resulting hybrid materials. For instance, nano graphene derivatives have been functionalized with Schiff bases immobilized on a pyridine ring. jnanoworld.com This modification is achieved by first preparing nitrogen-doped reduced graphene oxide (NRGO) particles, which are then further modified with pyridine aromatic derivatives. jnanoworld.com
The synthesis of crystalline nanoparticles, such as titanium nitride (TiN) and zinc silicon nitride (ZnSiN₂), has been achieved through a novel pyridine-based liquid-phase synthesis route. nih.gov This method utilizes pyridine as a solvent and avoids oxygen sources, resulting in colloidally stable and pure nanoparticles. nih.gov The resulting ZnSiN₂ nanoparticles have been shown to exhibit yellowish emission at room temperature. nih.gov
Furthermore, the photoluminescence of cadmium sulfide (B99878) (CdS) nanoparticles has been shown to be affected by the presence of pyridine and its derivatives during their synthesis via a liquid-liquid interface reaction. uobaghdad.edu.iquobaghdad.edu.iq This indicates that the pyrindine scaffold can be used to tune the optical properties of semiconductor nanoparticles. The functionalization of nanoparticle surfaces can be achieved through non-covalent interactions or covalent bonding, with the latter offering greater stability. researchgate.net
| Nanomaterial | Role of Pyrindine/Pyridine | Application/Finding |
| Graphene | Surface functionalization | Creation of nano graphene derivatives with immobilized pyridine rings and Schiff bases. jnanoworld.com |
| TiN, ZnSiN₂ | Synthesis medium | Enables the liquid-phase synthesis of crystalline, oxygen-free nanoparticles. nih.gov |
| CdS | Surface modification | Influences the photoluminescence properties of the nanoparticles. uobaghdad.edu.iquobaghdad.edu.iq |
The electronic properties of pyrindine scaffolds make them attractive candidates for use in optical and electronic devices, particularly in the field of organic light-emitting diodes (OLEDs).
Several studies have focused on the design and synthesis of pyridine-containing molecules as emitters or hole-transporting materials (HTMs) in OLEDs. For example, a series of functional pyridine-appended pyrene (B120774) derivatives have been developed and studied as HTMs. acs.orgnih.gov These materials exhibit suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and have demonstrated stable device performance with low-efficiency roll-off. nih.gov In one case, a device using a bromo-substituted pyrene-pyridine derivative as the HTM achieved a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A. nih.gov
Pyrenylpyridine derivatives have also been investigated as sky-blue emitters for OLEDs. acs.org A nondoped OLED prototype using 2,4,6-tri(1-pyrenyl)pyridine as the emissive layer displayed sky-blue electroluminescence with a maximum external quantum efficiency of 6.0 ± 1.2%. acs.org Similarly, an imidazo[1,5-a]pyridine-anthracene-based fluorophore has been synthesized and used to fabricate a greenish-yellow OLED with a luminous efficiency of 4.4 cd A⁻¹. tandfonline.com
The development of thin-film electronics also presents opportunities for pyrindine-based materials. azom.comresearchgate.net Thin films of organic semiconductors are crucial components in a variety of microelectronic applications, including transistors, sensors, and displays. mdpi.comkorvustech.com The ability to tune the electronic properties of pyrindine derivatives through chemical modification makes them promising for these applications.
| Device Type | Pyrindine/Pyridine Derivative | Function | Performance Metric |
| OLED | Pyridine-appended pyrene | Hole-Transporting Material | Max. Luminance: 17,300 cd/m²; Max. Current Efficiency: 22.4 cd/A nih.gov |
| OLED | 2,4,6-tri(1-pyrenyl)pyridine | Emitter | Max. External Quantum Efficiency: 6.0 ± 1.2% acs.org |
| OLED | Imidazo[1,5-a]pyridine-anthracene | Emitter | Luminous Efficiency: 4.4 cd A⁻¹ tandfonline.com |
Other Scientific and Industrial Research Applications
Beyond catalysis and advanced materials, the chemical properties of the pyrindine scaffold lend themselves to other areas of scientific and industrial research, such as corrosion inhibition.
The presence of heteroatoms like nitrogen and the π-electron system in the pyrindine ring suggests its potential as a corrosion inhibitor. Organic molecules containing such features can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process.
The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, which can be described by various adsorption isotherms. nih.gov This adsorption is facilitated by the presence of heteroatoms (like nitrogen and sulfur in pyridine-2-thiol) and π-electrons. nih.govmdpi.com Theoretical studies using density functional theory (DFT) have been employed to understand the relationship between the molecular structure of pyrimidine (B1678525) derivatives and their corrosion inhibition efficiency. researchgate.netresearchgate.net These studies indicate that the inhibition mechanism can be complex, involving the protonation and deprotonation of the inhibitor molecules in the vicinity of the metal surface. nih.gov The ability of the inhibitor to adsorb on the metal surface and block active sites is crucial for its performance. researchgate.net
| Metal | Corrosive Medium | Inhibitor Type | Key Finding |
| Carbon Steel | 2 M HCl | Pyridine derivatives | Good inhibition efficiency, dependent on concentration and structure. capes.gov.br |
| Brass | 0.5 M H₂SO₄ | Pyridine-2-thiol | Significant reduction in corrosion current; inhibition efficiency >85%. nih.govmdpi.com |
| Mild Steel | HCl solution | Pyrimidine derivatives | Inhibition efficiency correlates with structural and electronic parameters. researchgate.net |
| Iron | - | Pyrimidine derivatives | Theoretical studies suggest that specific structural modifications can enhance inhibition efficiency. researchgate.net |
Q & A
Q. What are the common synthetic routes for 6,7-Dihydro-2-methyl-5H-1-pyrindine in academic research?
Synthesis typically involves multi-step reactions starting with pyridine derivatives or carbamate precursors. For example:
- Step 1 : React pyridine with carbamate or other precursors to generate intermediates (e.g., via Skraup-like reactions using sulfuric acid, nitrobenzene, and glycerol at elevated temperatures) .
- Step 2 : Structural modification through high-pressure conditions or green chemistry approaches to improve yield and selectivity (e.g., scaled-up synthesis under controlled pressure) .
- Purification : Column chromatography (silica gel or alumina) and recrystallization are standard for isolating the target compound .
Key reagents: Sulfuric acid, ammonium acetate buffer (pH 6.5 for post-synthesis analysis) , and catalysts like Cu(OAc)₂ .
Q. How is the structural characterization of this compound validated?
A combination of spectroscopic and chromatographic methods is employed:
- NMR/IR : Confirm hydrogen/carbon environments and functional groups (e.g., methyl groups at position 2 and fused pyrindine rings) .
- HPLC : Use ammonium acetate buffer (pH 6.5) as the mobile phase for purity assessment .
- InChI Key : Cross-reference with PubChem data (e.g.,
InChI=1S/C6H7N3.ClH...) to validate structural integrity .
Q. What are the key pharmacological applications of this compound?
While direct studies on this compound are limited, structurally related pyrindine derivatives are explored as:
- Anticancer agents : Modulation of kinase pathways or apoptosis induction .
- Antimicrobial scaffolds : Targeting bacterial/viral enzymes via heterocyclic interactions .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Advanced strategies include:
- Green metrics : High-pressure synthesis reduces solvent waste and improves atom economy (e.g., 70–85% yield in scaled-up reactions) .
- Catalyst screening : Cu(OAc)₂ or tert-butoxy-bis(dimethylamino)methane (TBDMAM) enhances regioselectivity in cyclization steps .
- Solvent optimization : Polar aprotic solvents (DMF) improve solubility of intermediates .
Example table:
| Method | Yield (%) | Purity (HPLC) | Green Metric (E-factor) |
|---|---|---|---|
| Traditional synthesis | 60–70 | ≥95% | 15–20 |
| High-pressure route | 80–85 | ≥98% | 5–8 |
Q. How should researchers resolve contradictions in spectroscopic data during validation?
Discrepancies (e.g., unexpected NMR peaks or HPLC retention times) require:
- Replication : Repeat synthesis under controlled conditions to rule out human/equipment error .
- Cross-validation : Compare with PubChem’s computational data (InChI descriptors) or third-party databases like ChEBI .
- Advanced techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular geometry .
Q. What methodologies are recommended for analyzing purity in complex mixtures?
- HPLC-DAD : Utilize ammonium acetate buffer (pH 6.5) with UV detection at 254 nm for baseline separation of impurities .
- TLC monitoring : Track reaction progress using silica plates and visualize under UV light .
- Residual solvent analysis : Gas chromatography (GC) with flame ionization detection to meet ICH guidelines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
